molecular formula CH6N2O2, CH8N2O3and CH5NO3<br>(NH4)2CO3<br>CH8N2O3 B057018 Ammonium carbonate CAS No. 506-87-6

Ammonium carbonate

Cat. No. B057018
CAS RN: 506-87-6
M. Wt: 96.09 g/mol
InChI Key: PRKQVKDSMLBJBJ-UHFFFAOYSA-N
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Patent
US05788915

Procedure details

Partially hydrolyzed amino condensation compounds (ammonium polyaminocarbamate) may be produced by other means such as reacting ammonia and carbon dioxide under pressure and elevated temperature to produce ammonium carbonate, ammonium carbamate and urea in water. Most of the water is then removed under satisfactory physical conditions and by any satisfactory means such as crystalization, distillation or air dried. Usually at ambient temperature or at a temperature below the temperature that ammonium carbamate breaks down into ammonia and carbon dioxide. The water is removed until there is about 10 to 40 parts by weight of water to 100 parts by weight of urea present in the mixture. The mixture is then heated under satisfactory physical conditions, usually at ambient pressure and 100° to 160° C. The mixture is first heated to about 100° C. then slowly elevated to convert the urea to cyanic acid and ammonia. The cyanic acid then reacts with the NH2 radical on the ammonium carbamate and with itself to produce a partially hydrolyzed amino compound (ammonium polyaminocarbamate). The partially hydrolyzed amino compound may be further hydrolyzed by reacting it's NH2 radical with water to produce --COONH4 radicals thereby producing partially hydrolyzed amino compounds with the general formula of:
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH4+:1].[NH3:2].[C:3](=[O:5])=[O:4].[OH2:6]>>[C:3](=[O:6])([O-:5])[O-:4].[NH4+:1].[NH4+:1].[C:3](=[O:5])([O-:4])[NH2:1].[NH4+:1].[NH2:1][C:3]([NH2:2])=[O:5] |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be produced by other means such

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Type
product
Smiles
C(N)([O-])=O.[NH4+]
Name
Type
product
Smiles
NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05788915

Procedure details

Partially hydrolyzed amino condensation compounds (ammonium polyaminocarbamate) may be produced by other means such as reacting ammonia and carbon dioxide under pressure and elevated temperature to produce ammonium carbonate, ammonium carbamate and urea in water. Most of the water is then removed under satisfactory physical conditions and by any satisfactory means such as crystalization, distillation or air dried. Usually at ambient temperature or at a temperature below the temperature that ammonium carbamate breaks down into ammonia and carbon dioxide. The water is removed until there is about 10 to 40 parts by weight of water to 100 parts by weight of urea present in the mixture. The mixture is then heated under satisfactory physical conditions, usually at ambient pressure and 100° to 160° C. The mixture is first heated to about 100° C. then slowly elevated to convert the urea to cyanic acid and ammonia. The cyanic acid then reacts with the NH2 radical on the ammonium carbamate and with itself to produce a partially hydrolyzed amino compound (ammonium polyaminocarbamate). The partially hydrolyzed amino compound may be further hydrolyzed by reacting it's NH2 radical with water to produce --COONH4 radicals thereby producing partially hydrolyzed amino compounds with the general formula of:
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH4+:1].[NH3:2].[C:3](=[O:5])=[O:4].[OH2:6]>>[C:3](=[O:6])([O-:5])[O-:4].[NH4+:1].[NH4+:1].[C:3](=[O:5])([O-:4])[NH2:1].[NH4+:1].[NH2:1][C:3]([NH2:2])=[O:5] |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be produced by other means such

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Type
product
Smiles
C(N)([O-])=O.[NH4+]
Name
Type
product
Smiles
NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.